GSK2656157

Catalog No.
S548275
CAS No.
1337532-29-2
M.F
C23H21FN6O
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2656157

CAS Number

1337532-29-2

Product Name

GSK2656157

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone

Molecular Formula

C23H21FN6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27)

InChI Key

PRWSIEBRGXYXAJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2656157; GSK 2656157; GSK-2656157.

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C

Description

The exact mass of the compound 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone is 416.17609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Tuberculosis Research

Specific Scientific Field: This application falls under the field of Immunology and Infectious Diseases .

Summary of the Application: GSK2656157, a PERK inhibitor, has been found to alleviate pyroptosis of macrophages induced by Mycobacterium Bacillus Calmette–Guerin (BCG) infection . This is particularly relevant in the context of Tuberculosis (TB), a chronic respiratory infectious disease caused by Mycobacterium tuberculosis (Mtb) .

Methods of Application or Experimental Procedures: In the study, BCG infection resulted in high expression of pro-caspase-1, caspase-1 p20, GSDMD-N, and p-PERK in the THP-1 macrophage, which was downregulated with the pre-treatment of GSK2656157 .

Results or Outcomes: GSK2656157 inhibited the secretion of IL-1β and IL-18, cell content release, and cell membrane rupture, as well as the decline in cell viability induced by BCG infection . It also reduced fibrous tissue hyperplasia, inflammatory infiltration, and the bacterial load in the lung tissue of C57BL/6J mice infected with BCG .

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: GSK2656157 is a selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which has demonstrated tumor growth inhibition in a human tumor xenograft in mice .

Results or Outcomes: The study reported that GSK2656157 inhibited PERK activation in cells and demonstrated tumor growth inhibition in a human tumor xenograft in mice .

Application in Neurodegenerative Diseases Research

Specific Scientific Field: This application falls under the field of Neurology .

Results or Outcomes: This suggests that the effects of GSK2656157 may be more complex than initially thought .

Application in Diabetes Research

Specific Scientific Field: This application falls under the field of Endocrinology .

Results or Outcomes: The study reported that GSK2656157 can regulate insulin biosynthesis and secretion . This suggests that GSK2656157 may have potential therapeutic applications in diabetes .

Application in Stress Response Research

Specific Scientific Field: This application falls under the field of Cell Biology .

Application in Pharmacokinetics Research

Specific Scientific Field: This application falls under the field of Pharmacology .

Results or Outcomes: The study reported that the medicinal chemistry optimization culminated in the discovery of the PERK inhibitor GSK2656157 . This suggests that GSK2656157 may have potential therapeutic applications in pharmacokinetics .

GSK2656157 is a selective small molecule inhibitor targeting the eukaryotic initiation factor 2-alpha kinase 3, also known as PERK. This compound was developed as part of a medicinal chemistry optimization program aimed at enhancing the pharmacokinetic properties and specificity of earlier inhibitors, such as GSK2606414. GSK2656157 demonstrates high potency with an IC50 value of approximately 0.9 nanomolar against PERK, while exhibiting minimal activity against a broad panel of other kinases, making it a first-in-class therapeutic candidate for conditions associated with endoplasmic reticulum stress and the unfolded protein response (UPR) .

GSK2656157 functions primarily through ATP-competitive inhibition of PERK. The mechanism involves binding to the ATP-binding pocket of the kinase, which prevents the phosphorylation of downstream substrates such as eIF2α. This inhibition leads to reduced expression of ATF4 and CHOP, critical regulators in the UPR pathway. In cellular assays, GSK2656157 effectively blocks PERK autophosphorylation and subsequent signaling cascades induced by stress stimuli .

GSK2656157 has been shown to inhibit PERK activity in various cell lines under conditions that induce endoplasmic reticulum stress. This inhibition results in decreased phosphorylation of eIF2α and downregulation of pro-apoptotic signals associated with UPR activation. Additionally, GSK2656157 has demonstrated protective effects against cell death induced by inflammatory stimuli, such as bacterial infections, by alleviating pyroptosis in macrophage models . The compound's ability to modulate inflammatory responses further highlights its potential therapeutic applications in cancer and other diseases characterized by chronic inflammation and stress responses .

GSK2656157 is being investigated for its potential applications in oncology, particularly in tumors that exploit the UPR for survival under stress conditions such as hypoxia or nutrient deprivation. By inhibiting PERK, GSK2656157 may enhance the efficacy of conventional therapies by promoting apoptosis in cancer cells that rely on UPR signaling for growth and adaptation . Additionally, its anti-inflammatory properties suggest potential uses in treating diseases characterized by excessive inflammatory responses, such as autoimmune disorders and chronic infections .

Studies have demonstrated that GSK2656157 can interact with various cellular pathways beyond PERK inhibition. Notably, it has been shown to inhibit RIPK1-dependent cell death mechanisms in response to tumor necrosis factor signaling. This dual activity raises important considerations for its use in therapeutic contexts where both PERK inhibition and modulation of inflammatory pathways are beneficial . Interaction studies indicate that GSK2656157 can effectively outcompete other ATP-competitive inhibitors within specific cellular environments, suggesting a unique position within the landscape of kinase inhibitors .

Several compounds share similarities with GSK2656157 in terms of their mechanism of action or target specificity:

Compound NameTarget KinaseIC50 (nM)Unique Features
GSK2606414PERK1.0Earlier lead compound with similar action but lower selectivity
AMG44PERK~10Another ATP-competitive inhibitor with broader kinase activity
GSK’963RIPK1~0.01Direct RIPK1 inhibitor with distinct mechanism unrelated to PERK
C16PKR~100Inhibits PKR but does not target PERK directly

Uniqueness: GSK2656157 stands out due to its high selectivity for PERK compared to these similar compounds. Its potent inhibition profile allows for effective modulation of UPR without significantly affecting other kinases, which is crucial for minimizing off-target effects in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

416.17608748 g/mol

Monoisotopic Mass

416.17608748 g/mol

Heavy Atom Count

31

Appearance

white to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK2656157

Dates

Modify: 2023-08-15
1: Rojas-Rivera D, Delvaeye T, Roelandt R, Nerinckx W, Augustyns K, Vandenabeele P, Bertrand MJM. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death Differ. 2017 Apr 28. doi: 10.1038/cdd.2017.58. [Epub ahead of print] PubMed PMID: 28452996.
2: Zhao Q, Che X, Zhang H, Tan G, Liu L, Jiang D, Zhao J, Xiang X, Sun X, He Z. Thioredoxin-Interacting Protein Mediates Apoptosis in Early Brain Injury after Subarachnoid Haemorrhage. Int J Mol Sci. 2017 Apr 18;18(4). pii: E854. doi: 10.3390/ijms18040854. PubMed PMID: 28420192.
3: Wang B, Ning H, Reed-Maldonado AB, Zhou J, Ruan Y, Zhou T, Wang HS, Oh BS, Banie L, Lin G, Lue TF. Low-Intensity Extracorporeal Shock Wave Therapy Enhances Brain-Derived Neurotrophic Factor Expression through PERK/ATF4 Signaling Pathway. Int J Mol Sci. 2017 Feb 16;18(2). pii: E433. doi: 10.3390/ijms18020433. PubMed PMID: 28212323; PubMed Central PMCID: PMC5343967.
4: Nagasawa I, Kunimasa K, Tsukahara S, Tomida A. BRAF-mutated cells activate GCN2-mediated integrated stress response as a cytoprotective mechanism in response to vemurafenib. Biochem Biophys Res Commun. 2017 Jan 22;482(4):1491-1497. doi: 10.1016/j.bbrc.2016.12.062. Epub 2016 Dec 10. PubMed PMID: 27965097.
5: Liu B, Xia J, Chen Y, Zhang J. Sevoflurane-Induced Endoplasmic Reticulum Stress Contributes to Neuroapoptosis and BACE-1 Expression in the Developing Brain: The Role of eIF2α. Neurotox Res. 2017 Feb;31(2):218-229. doi: 10.1007/s12640-016-9671-z. Epub 2016 Sep 28. PubMed PMID: 27682474.
6: Ando T, Komatsu T, Naiki Y, Takahashi K, Yokochi T, Watanabe D, Koide N. GSK2656157, a PERK inhibitor, reduced LPS-induced IL-1β production through inhibiting Caspase 1 activation in macrophage-like J774.1 cells. Immunopharmacol Immunotoxicol. 2016 Aug;38(4):298-302. doi: 10.1080/08923973.2016.1192191. Epub 2016 Jun 16. PubMed PMID: 27251848.
7: Gu N, Guo Q, Mao K, Hu H, Jin S, Zhou Y, He H, Oh Y, Liu C, Wu Q. Palmitate increases musclin gene expression through activation of PERK signaling pathway in C2C12 myotubes. Biochem Biophys Res Commun. 2015 Nov 20;467(3):521-6. doi: 10.1016/j.bbrc.2015.10.005. Epub 2015 Oct 9. PubMed PMID: 26449458.
8: Lv S, Sun EC, Xu QY, Zhang JK, Wu DL. Endoplasmic reticulum stress-mediated autophagy contributes to bluetongue virus infection via the PERK-eIF2α pathway. Biochem Biophys Res Commun. 2015 Oct 23;466(3):406-12. doi: 10.1016/j.bbrc.2015.09.039. Epub 2015 Sep 10. PubMed PMID: 26363458.
9: Jia XE, Ma K, Xu T, Gao L, Wu S, Fu C, Zhang W, Wang Z, Liu K, Dong M, Jing C, Ren C, Dong Z, Chen Y, Jin Y, Huang Q, Chang X, Deng M, Li L, Luo L, Zhu J, Dang Y, Chang HC, Zon LI, Zhou Y, Chen S, Pan W. Mutation of kri1l causes definitive hematopoiesis failure via PERK-dependent excessive autophagy induction. Cell Res. 2015 Aug;25(8):946-62. doi: 10.1038/cr.2015.81. Epub 2015 Jul 3. PubMed PMID: 26138676; PubMed Central PMCID: PMC4528055.
10: Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013 Aug 12;4(10):964-8. doi: 10.1021/ml400228e. eCollection 2013 Oct 10. PubMed PMID: 24900593; PubMed Central PMCID: PMC4027568.
11: Krishnamoorthy J, Rajesh K, Mirzajani F, Kesoglidou P, Papadakis AI, Koromilas AE. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications. Cell Cycle. 2014;13(5):801-6. doi: 10.4161/cc.27726. Epub 2014 Jan 8. PubMed PMID: 24401334; PubMed Central PMCID: PMC3979916.
12: Atkins C, Liu Q, Minthorn E, Zhang SY, Figueroa DJ, Moss K, Stanley TB, Sanders B, Goetz A, Gaul N, Choudhry AE, Alsaid H, Jucker BM, Axten JM, Kumar R. Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Res. 2013 Mar 15;73(6):1993-2002. doi: 10.1158/0008-5472.CAN-12-3109. Epub 2013 Jan 18. PubMed PMID: 23333938.

Explore Compound Types